1-Piperazinamine, 4-(dichloroacetyl)-
Description
1-Piperazinamine, 4-(dichloroacetyl)-, is a piperazine derivative characterized by a dichloroacetyl group substituted at the 4-position of the piperazine ring. This compound is primarily employed as a pesticide safener, protecting crops such as corn from herbicide-induced damage by enhancing the plant's detoxification mechanisms . Its chemical structure (CAS Reg. No. 71526-07-3) includes a six-membered piperazine ring with a dichloroacetyl moiety (-COCCl₂), which is critical for its bioactivity. Regulatory guidelines permit its use at a maximum rate of 0.4 pounds per acre, with tolerances established for residues in agricultural commodities .
Properties
IUPAC Name |
1-(4-aminopiperazin-1-yl)-2,2-dichloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2N3O/c7-5(8)6(12)10-1-3-11(9)4-2-10/h5H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSAVNSLEBVQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512600 | |
| Record name | 1-(4-Aminopiperazin-1-yl)-2,2-dichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82553-17-1 | |
| Record name | 1-(4-Aminopiperazin-1-yl)-2,2-dichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Piperazinamine, 4-(dichloroacetyl)- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazinamine, 4-(dichloroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
1-Piperazinamine, 4-(dichloroacetyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, 4-(dichloroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
1-Piperazinamine, 4-(dichloroacetyl)-
- Molecular Formula : C₈H₁₃Cl₂N₃O
- Substituents : Dichloroacetyl group (-COCCl₂) at the 4-position of the piperazine ring.
- Key Feature : The electron-withdrawing dichloroacetyl group enhances reactivity with plant enzymes involved in herbicide detoxification .
Benoxacor (4-(Dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) Molecular Formula: C₁₁H₁₁Cl₂NO₂ Substituents: Dichloroacetyl group fused to a benzoxazine ring.
4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine
- Molecular Formula : C₂₅H₂₆ClN₃O
- Substituents : 2-Chlorobenzyl and thienyl groups.
- Functional Difference : The hydrophobic aromatic substituents suggest applications in pharmaceuticals rather than agriculture, likely targeting neurological or microbial systems .
Functional and Application Comparison
Agricultural Safeners
- 1-Piperazinamine, 4-(dichloroacetyl)- :
- Benoxacor: Application: Safener for herbicides like metolachlor, protecting cereals and maize. Advantage: The benzoxazine ring may improve soil persistence compared to piperazine derivatives .
Pharmaceutical Derivatives
- 4-(4-Chlorobenzyl)-N-[(E)-(2,6-dichlorophenyl)methylene]piperazin-1-amine: Potential Use: Antimicrobial or antipsychotic applications due to chlorophenyl groups, which are common in bioactive molecules .
- 4-Methylpiperazin-1-amine (CAS 6928-85-4) :
Efficacy and Limitations
Data Table: Key Parameters
Mechanistic Insights:
- The dichloroacetyl group in both 1-Piperazinamine, 4-(dichloroacetyl)- and benoxacor induces glutathione S-transferase (GST) enzymes, which conjugate herbicides into non-toxic metabolites .
- Piperazine derivatives with aromatic substituents (e.g., chlorobenzyl) exhibit reduced agricultural utility but enhanced lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
